Cas no 2680720-76-5 (1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid)

1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28272810
- 2680720-76-5
- 1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid
- 1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid
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- インチ: 1S/C11H15NO3/c1-8(13)12-6-2-9(3-7-12)11(4-5-11)10(14)15/h2H,3-7H2,1H3,(H,14,15)
- InChIKey: YJOLDTMWFVJUCE-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2=CCN(C(C)=O)CC2)CC1)=O
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 57.6Ų
1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272810-10g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 10g |
$4791.0 | 2023-09-09 | ||
Enamine | EN300-28272810-1.0g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 1.0g |
$1113.0 | 2025-03-19 | |
Enamine | EN300-28272810-10.0g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 10.0g |
$4791.0 | 2025-03-19 | |
Enamine | EN300-28272810-2.5g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 2.5g |
$2185.0 | 2025-03-19 | |
Enamine | EN300-28272810-0.25g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 0.25g |
$1024.0 | 2025-03-19 | |
Enamine | EN300-28272810-0.5g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 0.5g |
$1069.0 | 2025-03-19 | |
Enamine | EN300-28272810-0.1g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 0.1g |
$980.0 | 2025-03-19 | |
Enamine | EN300-28272810-0.05g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 0.05g |
$935.0 | 2025-03-19 | |
Enamine | EN300-28272810-5.0g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 95.0% | 5.0g |
$3231.0 | 2025-03-19 | |
Enamine | EN300-28272810-5g |
1-(1-acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid |
2680720-76-5 | 5g |
$3231.0 | 2023-09-09 |
1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acidに関する追加情報
Professional Introduction to 1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic Acid (CAS No. 2680720-76-5)
1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2680720-76-5, represents a fascinating intersection of heterocyclic chemistry and cyclopropane derivatives. The structural motif of this molecule combines the versatility of the tetrahydropyridine scaffold with the rigid constraint of the cyclopropane ring, making it a promising candidate for various biochemical applications.
The significance of this compound lies in its potential as a building block for more complex pharmacophores. The presence of both an acetyl group and a carboxylic acid moiety provides multiple points for chemical modification, enabling the synthesis of derivatives with tailored biological activities. In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds due to their widespread presence in bioactive natural products and synthetic drugs. Among these, tetrahydropyridines have been particularly studied for their role as intermediates in the synthesis of antiviral, anti-inflammatory, and neuroprotective agents.
The cyclopropane ring, while small, introduces significant steric and electronic properties that can influence the biological activity of attached molecules. Cyclopropanes are known to enhance metabolic stability and bioavailability, making them valuable in drug design. The combination of these features in 1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid suggests potential applications in the development of new therapeutic agents targeting various diseases.
Recent advancements in computational chemistry have enabled more efficient screening and design of such compounds. Molecular modeling studies have shown that this molecule can interact with biological targets through multiple hydrogen bonding interactions and hydrophobic pockets. These insights are crucial for rational drug design and have guided the synthesis of several derivatives with enhanced binding affinities.
The synthesis of 1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid involves multi-step organic transformations that highlight the expertise required in modern synthetic organic chemistry. Key steps include the formation of the cyclopropane ring via ring-closing metathesis or cyclopropanation reactions, followed by functionalization at the tetrahydropyridine core. These synthetic strategies often require careful optimization to achieve high yields and purity.
In vitro studies have begun to explore the pharmacological profile of this compound. Preliminary results indicate that it exhibits moderate activity against certain enzymatic targets relevant to neurological disorders. The acetyl group at the tetrahydropyridine nitrogen can modulate reactivity and binding interactions, while the carboxylic acid moiety provides a handle for further derivatization or prodrug development.
The integration of machine learning techniques into drug discovery has also accelerated the exploration of this compound's potential. Predictive models have been developed to estimate binding affinities and metabolic stability based on structural features. These models have helped prioritize analogs for experimental validation, streamlining the process from lead identification to optimization.
The versatility of 1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid extends beyond its direct biological activity. It serves as a valuable intermediate for synthesizing more complex molecules with diverse therapeutic applications. For instance, its incorporation into peptidomimetics has shown promise in targeting protein-protein interactions involved in cancer progression.
The future direction of research on this compound is likely to focus on expanding its chemical space through combinatorial libraries and parallel synthesis approaches. By systematically varying substituents on both the tetrahydropyridine and cyclopropane moieties, researchers aim to uncover novel bioactivities and optimize pharmacokinetic properties.
In conclusion, 1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2680720-76-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features offer opportunities for designing innovative therapeutics targeting various diseases. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play an increasingly important role in drug discovery and development.
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